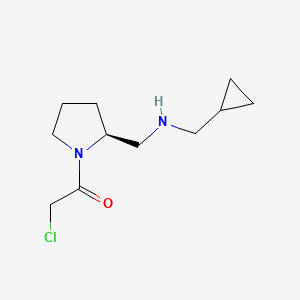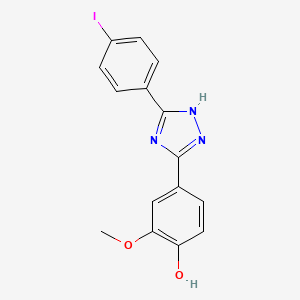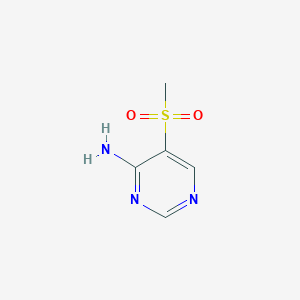
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features a chloro group, a pyrrolidine ring, and a cyclopropylmethylamine moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the chloro group, and attachment of the cyclopropylmethylamine moiety. Common reagents and conditions used in these steps include:
Formation of Pyrrolidine Ring: Cyclization reactions using amines and carbonyl compounds.
Introduction of Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.
Attachment of Cyclopropylmethylamine: N-alkylation reactions using cyclopropylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as high-yield catalysts, continuous flow reactors, and scalable purification techniques to ensure cost-effective and efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone: The enantiomer of the compound with potentially different biological activity.
2-Chloro-1-(2-(((methylamino)methyl)pyrrolidin-1-yl)ethanone: A structurally similar compound with a methyl group instead of a cyclopropylmethyl group.
2-Bromo-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone: A compound with a bromo group instead of a chloro group.
Uniqueness
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H19ClN2O |
|---|---|
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
2-chloro-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8H2/t10-/m0/s1 |
InChI-Schlüssel |
JMVODTNAEFYMPZ-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CCl)CNCC2CC2 |
Kanonische SMILES |
C1CC(N(C1)C(=O)CCl)CNCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole](/img/structure/B11792899.png)



![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)


![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
